molecular formula C13H13N5O B11697844 3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B11697844
M. Wt: 255.28 g/mol
InChI Key: YLSPTDFSIUCBKG-XFUBVATKSA-N
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Description

3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a hydrazone linkage and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-one with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with a suitable triazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylprop-2-en-1-one: A precursor in the synthesis of the compound.

    Hydrazine hydrate: Another precursor used in the synthesis.

    Other triazines: Compounds with similar triazine ring structures.

Uniqueness

What sets 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart from similar compounds is its unique combination of a hydrazone linkage and a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H13N5O/c1-10(7-11-5-3-2-4-6-11)8-14-17-13-16-12(19)9-15-18-13/h2-9H,1H3,(H2,16,17,18,19)/b10-7+,14-8+

InChI Key

YLSPTDFSIUCBKG-XFUBVATKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC2=NN=CC(=O)N2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NN=CC(=O)N2

Origin of Product

United States

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